molecular formula C16H14IN3O2 B2389091 N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 168835-91-4

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No. B2389091
CAS RN: 168835-91-4
M. Wt: 407.211
InChI Key: FFWVHYVZQRMERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as 4-iodo PD 153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine PD 153035 is its high potency and selectivity for the EGFR tyrosine kinase. This makes it a valuable tool for studying the role of this kinase in cancer and other diseases. However, one limitation of this compound PD 153035 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine PD 153035. One area of interest is the development of new formulations or delivery methods that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential use in combination with other cancer treatments, such as immunotherapy. Finally, further research is needed to fully understand the mechanisms underlying its anti-cancer and anti-angiogenic effects, which could lead to the development of new therapies for cancer and other diseases.

Scientific Research Applications

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine PD 153035 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.

properties

IUPAC Name

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14IN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-10(17)4-6-11/h3-9H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWVHYVZQRMERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-iodoaniline (4.89 g, 22.3 mmol) and 4-chloro-6,7-dimethoxyquinazoline (5.00 g, 22.3 mmol), in isopropanol (200 ml) was heated at reflux for 3 hours before the reaction was allowed to cool to ambient temperature. The solid which had precipitated was collected by suction filtration and washed with diethyl ether (2×50 ml). Drying of this material yielded 4-(4-iodoanilino)-6,7-dimethoxyquinazoline (9.38 g, 95% yield) as a white solid:
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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